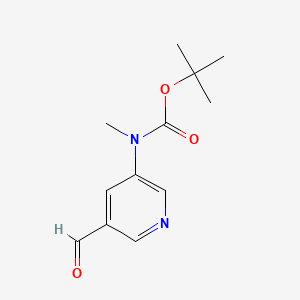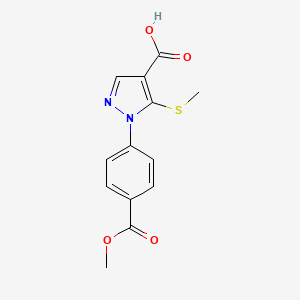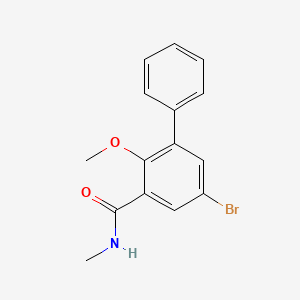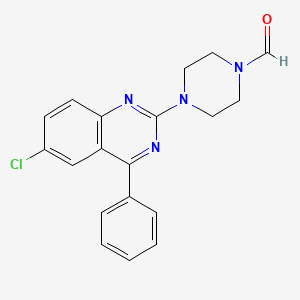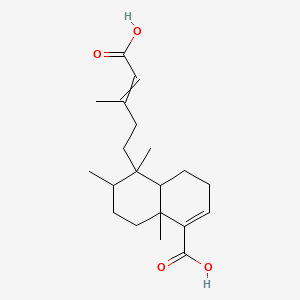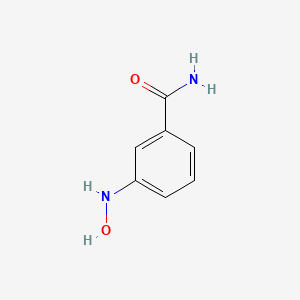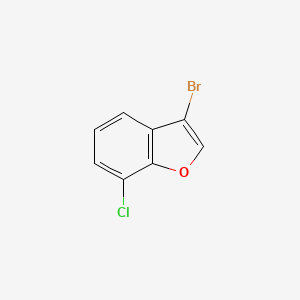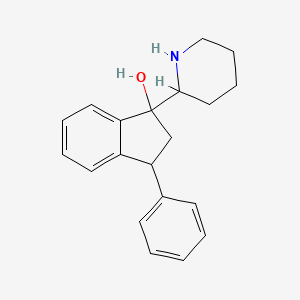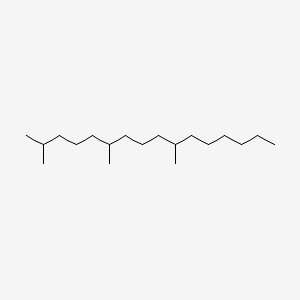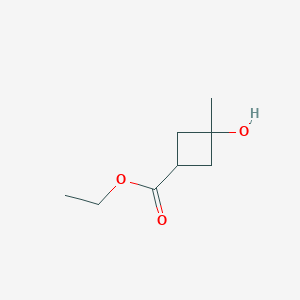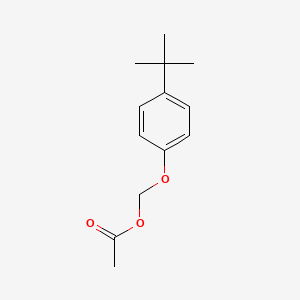
P-(Tert-butyl)phenoxymethanol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P-(Tert-butyl)phenoxymethanol, acetate can be achieved through several methods. One common approach involves the alkylation of p-cresol with tert-butyl alcohol in the presence of a catalyst. This reaction typically requires mild conditions and can be optimized using deep eutectic solvents as catalysts . Another method involves the esterification of p-tert-butylphenylacetic acid with methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of efficient and recyclable catalysts to facilitate the alkylation and esterification reactions. The use of ionic liquids as catalysts has been shown to be effective in achieving high yields and selectivity . Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant ratios is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: P-(Tert-butyl)phenoxymethanol, acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding quinones or reduced to yield phenolic derivatives. Substitution reactions, such as alkylation and acylation, are also common.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like p-toluenesulfonic acid and deep eutectic solvents are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions produce phenolic derivatives. Substitution reactions can result in various alkylated or acylated products.
Aplicaciones Científicas De Investigación
P-(Tert-butyl)phenoxymethanol, acetate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of fine chemicals and additives for the food industry . In biology, the compound’s antimicrobial properties make it useful as a preservative in pharmaceuticals and cosmetics . Industrially, it is used as a solvent and in the production of coatings, adhesives, and cleaners .
Mecanismo De Acción
The mechanism of action of P-(Tert-butyl)phenoxymethanol, acetate involves its interaction with molecular targets and pathways within cells. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit the growth of microorganisms . Additionally, its antioxidant properties may play a role in protecting cells from oxidative damage.
Comparación Con Compuestos Similares
P-(Tert-butyl)phenoxymethanol, acetate can be compared with other similar compounds such as tert-butyl acetate and methyl p-tert-butylphenylacetate. While tert-butyl acetate is primarily used as a solvent and has a fruity odor , methyl p-tert-butylphenylacetate is used as a food flavoring agent with a sweet, woody aroma . The unique combination of functional groups in this compound gives it distinct chemical properties and applications.
Similar Compounds
- Tert-butyl acetate
- Methyl p-tert-butylphenylacetate
- Phenoxyethanol
These compounds share structural similarities with this compound but differ in their specific functional groups and applications.
Propiedades
Número CAS |
54889-98-4 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(4-tert-butylphenoxy)methyl acetate |
InChI |
InChI=1S/C13H18O3/c1-10(14)15-9-16-12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
SAUOVKUFPXZKPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)
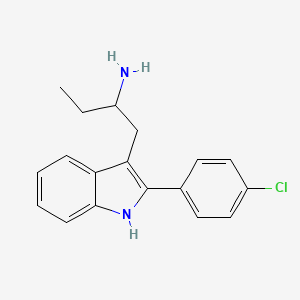
![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
